molecular formula C27H32O6 B1247810 Gambogenone

Gambogenone

Cat. No.: B1247810
M. Wt: 452.5 g/mol
InChI Key: HQGFSELXWVEXPM-LNVKXUELSA-N
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Description

Gambogenone is a polyprenylated benzophenone derivative primarily isolated from plants of the genus Garcinia, such as G. xanthochymus and G. livingstonei . Structurally, it features a bicyclo[3.3.2]decane system with a benzophenone core modified by prenyl side chains, giving it a molecular weight of 451 [M-H]⁻ . Its UV spectrum shows absorption maxima at 220.2, 281.7, and 321.0 nm, aiding in chromatographic identification (retention time: ~16.7 minutes in LC-MS) . This compound is notable for its broad bioactivity, including antioxidant, cytotoxic, and anti-inflammatory effects, making it a focus of pharmacological research .

Properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-8,8-dimethyl-5-(3-methylbut-2-enyl)-7-prop-1-en-2-ylbicyclo[3.3.2]decane-2,4,9-trione

InChI

InChI=1S/C27H32O6/c1-14(2)9-10-27-12-17(15(3)4)26(5,6)22(20(30)13-27)24(32)21(25(27)33)23(31)16-7-8-18(28)19(29)11-16/h7-9,11,17,22,28-29,31H,3,10,12-13H2,1-2,4-6H3/b23-21-

InChI Key

HQGFSELXWVEXPM-LNVKXUELSA-N

Isomeric SMILES

CC(=CCC12CC(C(C(C(=O)C1)C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C2=O)(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC12CC(C(C(C(=O)C1)C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C2=O)(C)C)C(=C)C)C

Synonyms

gambogenone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gambogenone belongs to the polyprenylated benzophenone family, which includes structurally related compounds such as xanthochymol, guttiferone A, and aristophenone A. Below is a detailed comparison of their properties:

Table 1: Structural and Pharmacological Comparison of this compound and Key Analogues

Compound Molecular Weight [M-H]⁻ Core Structure Key Bioactivities (IC₅₀ or EC₅₀) Source
This compound 451 Bicyclo[3.3.2]decane - Cytotoxicity (SW-480 colon cancer): 188 µM
- Antioxidant (DPPH assay): 38.7 µM
- Antitumor (A549/Hela cells): 13.99/10.18 µM
Garcinia xanthochymus
Xanthochymol 601 Bicyclo[3.3.1]nonane - Antibacterial (gram-positive bacteria): MIC 6.25 µg/mL
- Anticancer (breast cancer): 15 µM
Garcinia livingstonei
Guttiferone A 601 Bicyclo[3.3.1]nonane - Cytotoxicity (SW-480): 12 µM
- Anti-HIV (EC₅₀): 0.8 µg/mL
Garcinia spp.
Aristophenone A 453 Modified bicyclo[3.3.1]nonane - Antioxidant (DPPH): 25 µM
- Anticancer (prostate cancer): 18 µM
Garcinia spp.

Key Findings :

Structural Differences: this compound’s bicyclo[3.3.2]decane system distinguishes it from xanthochymol and guttiferone A, which have a bicyclo[3.3.1]nonane core . This structural variation impacts solubility and target affinity. this compound’s lower molecular weight (vs.

Bioactivity: Cytotoxicity: this compound exhibits moderate activity against SW-480 colon cancer cells (IC₅₀ 188 µM), significantly weaker than guttiferone H (IC₅₀ 12 µM) . However, it shows stronger effects on lung (A549) and cervical (Hela) cancers, outperforming cisplatin in some assays . Antioxidant Capacity: this compound’s DPPH radical scavenging activity (IC₅₀ 38.7 µM) is superior to guttiferone H (IC₅₀ 64 µM) but less potent than aristophenone A (IC₅₀ 25 µM) . Antimicrobial Effects: Unlike xanthochymol, which shows broad-spectrum antibacterial activity, this compound’s antimicrobial properties are less documented, though it is implicated in propolis-based antimicrobial synergism .

Natural Sources: this compound is abundant in Garcinia xanthochymus fruits and seeds , while xanthochymol and guttiferones are more prevalent in G. livingstonei and Brazilian propolis . Propolis from Ethiopia and Egypt lacks this compound but contains triterpenoids and diterpenoids instead .

Mechanistic Insights :

  • This compound’s cytotoxicity is linked to apoptosis induction via mitochondrial pathways in colon cancer cells .
  • Its antioxidant activity correlates with hydroxyl group positioning and conjugated double bonds, enhancing radical stabilization .

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